1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-amino-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-7-8-4-5-12(13,6-8)9(15)16/h8H,4-7,13H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIOBPQEBNUUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentane Ring Formation and Functionalization
- The cyclopentane core is typically constructed via Favorskii rearrangement or related ring contraction reactions starting from appropriate cyclic precursors (e.g., cyclopentene derivatives or substituted maleic acid anhydrides).
- A base-mediated ring formation step yields an intermediate cyclopentane derivative with functional groups positioned for further elaboration.
- Halogenation (e.g., bromination) introduces a leaving group at the 3-position to enable nucleophilic substitution.
Introduction of the Amino Group and Boc Protection
- The amino group at position 3 is introduced either directly or via substitution of the halogenated intermediate with an amino-containing nucleophile.
- The amino group is protected with a tert-butoxycarbonyl (Boc) group using reagents such as di-tert-butyl dicarbonate (Boc2O) under mild conditions to prevent side reactions during subsequent steps.
- Protection is often performed in organic solvents like ethyl acetate, with stirring under inert atmosphere (e.g., nitrogen or hydrogen) to ensure reaction completion.
Hydrogenation and Ester Hydrolysis
- Unsaturated intermediates (e.g., cyclopentene derivatives) undergo catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere to saturate double bonds, yielding the cyclopentane ring.
- Ester groups are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
- Typical hydrolysis involves treatment with sodium hydroxide or potassium hydroxide followed by acidification to precipitate the free acid.
Purification and Characterization
- Purification is commonly achieved by column chromatography using silica gel with solvent systems such as ethyl acetate/hexane.
- Characterization involves NMR spectroscopy (^1H NMR), mass spectrometry (MS), and optical rotation measurements to confirm stereochemistry.
Detailed Example Synthesis (Based on Patent WO2008138621A2)
| Step | Reaction/Process | Reagents/Conditions | Outcome |
|---|---|---|---|
| a) Ring formation | Base-mediated cyclization | Strong base (e.g., NaOH), suitable solvent | Intermediate cyclopentane derivative |
| b) Bromination | Halogenation at 3-position | Bromine or NBS in solvent | Brominated intermediate |
| c) Favorskii rearrangement | Ring contraction and rearrangement | Base, heat | Cyclopentene intermediate with amino group |
| d) Hydrogenation | Saturation of double bond | H2 gas, Pd/C catalyst, room temperature | Cyclopentane with amino substituent |
| e) Boc protection | Amino group protection | Boc2O, base (e.g., triethylamine), ethyl acetate | Boc-protected amino cyclopentane |
| f) Ester hydrolysis | Conversion to carboxylic acid | NaOH or KOH, aqueous medium, acidification | Target compound: 1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid |
Research Findings and Optimization Notes
- The described synthetic route provides high stereoselectivity , yielding predominantly one stereoisomer, which is crucial for biological activity.
- Use of Boc protection stabilizes the amino group during hydrogenation and hydrolysis steps, preventing side reactions.
- Hydrogenation conditions are optimized to avoid over-reduction or deprotection of Boc groups.
- Purification via silica gel chromatography with careful solvent selection ensures removal of side products and unreacted starting materials.
- The method improves upon earlier syntheses by reducing the formation of multiple stereoisomers and increasing overall yields, making it more suitable for scale-up.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Ring formation | Base-mediated cyclization of precursors | Efficient ring closure, stereocontrol | Requires strong base and careful control |
| Halogenation | Introduction of leaving group (Br, Cl) | Enables nucleophilic substitution | Over-halogenation possible |
| Favorskii rearrangement | Ring contraction to cyclopentene | Forms desired ring system | Sensitive to reaction conditions |
| Hydrogenation | Saturation of double bonds | High selectivity, mild conditions | Catalyst poisoning, Boc stability |
| Boc protection | Amino group protection with Boc2O | Protects amino group during synthesis | Requires removal in final steps |
| Ester hydrolysis | Conversion of esters to carboxylic acids | Yields free acid form | Harsh conditions can affect other groups |
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound could undergo oxidation to form various oxidized products, potentially leading to structural modifications.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or remove the Boc group to expose the amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclopentane ring or the amino groups.
Common Reagents and Conditions
Oxidation: Typical oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions involving nucleophiles like ammonia, amines, or other nucleophilic species.
Major Products Formed
Oxidation: Oxidized derivatives such as cyclopentane-dicarboxylic acids.
Reduction: Reduced derivatives like cyclopentane-1-methanol.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Building Block for Peptide Synthesis
- The compound serves as a versatile building block for synthesizing peptides and peptidomimetics. Its structure allows for the introduction of amino acid functionalities that are crucial in developing peptide-based therapeutics.
-
Prodrug Development
- The tert-butoxycarbonyl (Boc) group is commonly used to protect amine functionalities during synthesis. This property is particularly useful in synthesizing prodrugs that can be activated in vivo, enhancing bioavailability and reducing toxicity.
-
Bioactive Compound Synthesis
- Researchers have utilized this compound to develop bioactive molecules that exhibit various pharmacological activities, including anti-inflammatory and anticancer properties. Its cyclopentane structure contributes to the stability and biological activity of these compounds.
Synthesis of Anticancer Agents
A study demonstrated the synthesis of novel cyclic peptides using 1-amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid as a key intermediate. These peptides showed promising activity against cancer cell lines, indicating the compound's potential in developing new cancer therapies .
Development of Enzyme Inhibitors
In another case, derivatives of this compound were synthesized to act as inhibitors for specific enzymes involved in metabolic pathways. The modifications made to the amino acid side chains enhanced binding affinity and selectivity, showcasing its utility in drug design .
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action would depend on the specific application:
Biological Systems: It might interact with proteins or enzymes, either inhibiting or promoting specific biochemical pathways.
Chemical Reactions: Acts as an intermediate or a reactant, participating in various chemical transformations based on its functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentane Derivatives with Boc-Protected Amino Groups
Table 1: Key Structural and Physical Comparisons
Key Observations :
- Steric and Stereochemical Differences : The target compound’s Boc group is attached via a methylene bridge, reducing steric hindrance compared to direct attachment (e.g., in (1R,3R)-isomer) .
- Acidity : The pKa of the target compound (4.63) is slightly lower than the 1-isopropyl analog (4.84), likely due to electronic effects from the methylene bridge .
Cyclopropane and Cyclobutane Analogs
Table 2: Ring Size and Functional Group Comparisons
Key Observations :
- Biological Utility: Cyclobutane derivatives like 1-aminocyclobutane[¹¹C]carboxylic acid are used in tumor imaging, highlighting the role of ring size in biodistribution .
Amino Acid Mimetics
Table 3: Comparison with Natural Amino Acid Analogs
Key Observations :
Biological Activity
1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, commonly referred to as Boc-amino cyclopentane carboxylic acid, is a compound of significant interest in medicinal chemistry. Its structural characteristics suggest potential applications in various biological systems, particularly in drug development and peptide synthesis.
Chemical Structure and Properties
The compound has the following chemical formula: CHNO. It features a cyclopentane ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and bioactivity. The IUPAC name is 1-amino-3-(((tert-butoxycarbonyl)amino)methyl)cyclopentane-1-carboxylic acid, with a CAS number of 1795500-36-5 .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of amino acids can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) suggests that modifications to the cyclopentane ring can enhance cytotoxic effects against cancer cell lines .
Neuroprotective Effects
Some studies have indicated that compounds with amino acid functionalities may provide neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress. The presence of the Boc group may contribute to the compound's ability to cross the blood-brain barrier, enhancing its potential as a neuroprotective agent .
Antimicrobial Properties
Similar compounds have been investigated for their antimicrobial properties. The amino acid backbone can interact with microbial membranes, potentially leading to disruption and cell lysis. This aspect is particularly relevant in the context of antibiotic resistance, where novel compounds are sought for effective treatment options .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Cytotoxicity Studies : In vitro assays demonstrated that Boc-protected amino acids exhibit varying degrees of cytotoxicity against different cancer cell lines, with IC values indicating effectiveness comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations have suggested that these compounds interact with target proteins primarily through hydrophobic contacts, which may enhance their binding affinity and specificity .
- Neuroprotection : A study involving a related compound showed significant neuroprotective effects in a rodent model of neurodegeneration, attributed to its ability to reduce oxidative stress markers and improve cognitive function .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key physical and chemical properties of this compound?
While direct data for this compound is limited, its structural analogs (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid, CAS 35264-09-6) exhibit a melting point of 130–131°C and stability under recommended storage conditions . The tert-butoxycarbonyl (Boc) group confers acid sensitivity, requiring neutral or basic conditions to prevent deprotection. No explicit data on solubility or vapor pressure exists, but cyclopentane-based carboxylic acids typically show moderate polarity and solubility in polar aprotic solvents (e.g., DMF, DMSO) .
Q. How is this compound synthesized in a research setting?
A common approach involves:
- Step 1 : Protection of the primary amine using Boc anhydride in a biphasic system (e.g., THF/water) with a base like NaHCO₃.
- Step 2 : Carboxylic acid functionalization via ester hydrolysis (if starting from a methyl ester) using LiOH or NaOH in aqueous methanol .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water .
Q. What analytical methods validate its purity and structure?
- NMR : Key signals include δ ~1.4 ppm (Boc tert-butyl group) and δ ~4.0–5.0 ppm (cyclopentane protons adjacent to the amino and carboxylic acid groups) .
- HRMS : Exact mass calculated as [M+H]+ = 287.16 g/mol (C₁₂H₂₂N₂O₄) .
- HPLC : Reverse-phase C18 columns with UV detection at 210 nm ensure purity (>95%) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., cis/trans isomers) affect its reactivity?
Enantiomers like (1R,3R)- and (1S,3S)-configurations exhibit distinct biological interactions. For example:
- (1R,3R) : Enhanced binding to enzyme active sites due to spatial alignment of the Boc-protected amine and carboxylic acid .
- (1S,3S) : Reduced metabolic stability in vivo compared to the trans isomer .
Methodology : Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution using lipases can separate isomers .
Q. How can researchers resolve contradictions in reported stability data?
Discrepancies may arise from:
Q. What are its applications in peptide chemistry?
- Building block : The Boc group protects the amine during solid-phase peptide synthesis (SPPS), while the carboxylic acid enables coupling via HBTU/HOBt activation .
- Conformational studies : The cyclopentane backbone restricts rotational freedom, mimicking β-turn structures in peptide design .
Q. How to mitigate toxicity risks in biological assays?
Q. What degradation pathways are relevant under physiological conditions?
- Acidic pH : Boc deprotection occurs rapidly (t₁/₂ <1 hr at pH 2), generating the free amine .
- Enzymatic hydrolysis : Esterases may cleave the carboxylic acid ester derivatives (e.g., methyl esters) .
Analysis : Monitor degradation via LC-MS and adjust formulation buffers (e.g., phosphate-buffered saline) for stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
